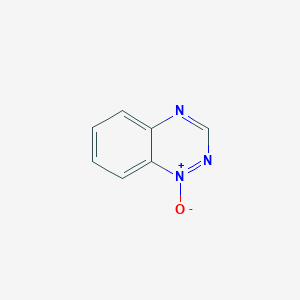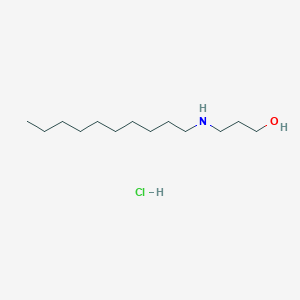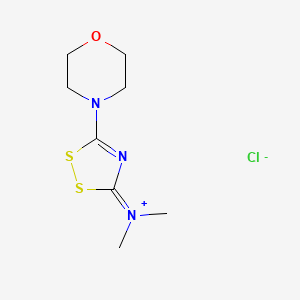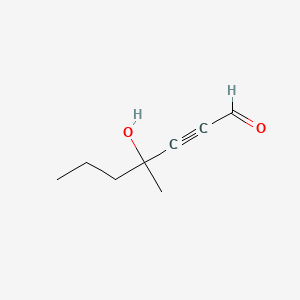
4-Hydroxy-4-methyl-2-heptynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-methyl-2-heptynal is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a hydroxyl group, a methyl group, and an aldehyde group attached to a heptynal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-methyl-2-heptynal can be achieved through several methods. One common approach involves the aldol condensation of acetone with propargyl aldehyde, followed by selective reduction and oxidation steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and subsequent steps may require catalysts like palladium or platinum for selective hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous distillation processes to ensure high purity and yield. The use of ion exchange resins and magnesium hydroxide as mixed catalysts can enhance the efficiency of the reaction and reduce the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-methyl-2-heptynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
Oxidation: 4-Hydroxy-4-methyl-2-heptynoic acid.
Reduction: 4-Hydroxy-4-methyl-2-heptynol.
Substitution: Depending on the substituent, various derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-methyl-2-heptynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-4-methyl-2-heptynal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic addition reactions, influencing various biochemical processes. The compound’s reactivity is largely determined by the presence of the triple bond, which can undergo addition reactions with electrophiles and nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone:
4-Hydroxy-4-methyl-2-pentanol: A related alcohol with similar reactivity but different physical properties.
Uniqueness
The presence of the triple bond in the heptynal structure allows for unique chemical transformations that are not possible with compounds like 4-Hydroxy-4-methyl-2-pentanone .
Eigenschaften
CAS-Nummer |
58678-94-7 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
4-hydroxy-4-methylhept-2-ynal |
InChI |
InChI=1S/C8H12O2/c1-3-5-8(2,10)6-4-7-9/h7,10H,3,5H2,1-2H3 |
InChI-Schlüssel |
KLJUFRONANNLHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C#CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


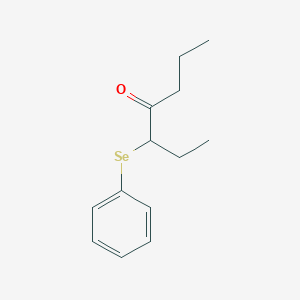
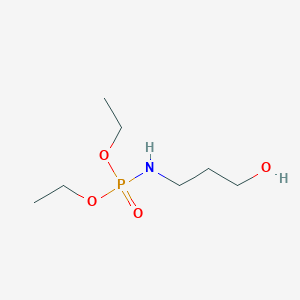

![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
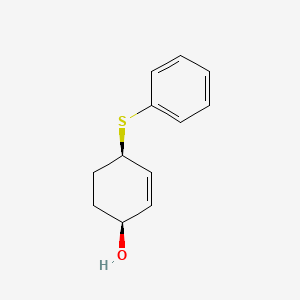
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
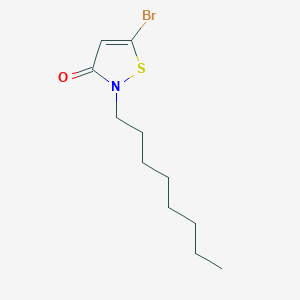
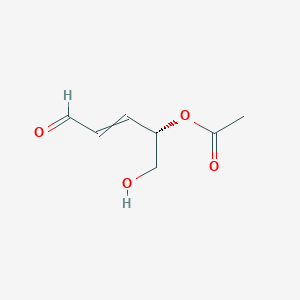

![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
